Boc-Arginine with a Nitro Group (Boc-Arg(NO2)-OH) is a derivative of the amino acid arginine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group attached to the side chain. This compound is significant in peptide synthesis, particularly for its stability and utility in solid-phase peptide synthesis (SPPS). The nitro group serves as a protective moiety, allowing for selective reactions during peptide assembly.
Boc-Arg(NO2)-OH belongs to the class of amino acid derivatives, specifically categorized under protected amino acids. Its structure includes:
The synthesis of Boc-Arg(NO2)-OH typically involves the following steps:
Key methods for synthesizing Boc-Arg(NO2)-OH include:
The molecular formula of Boc-Arg(NO2)-OH is with a molecular weight of 319.32 g/mol. The structure includes:
The compound typically appears as a white to light yellow powder and has a melting point of approximately 148 °C (decomposes) .
Boc-Arg(NO2)-OH participates in several chemical reactions:
In studies comparing various protecting groups, Boc-Arg(NO2)-OH demonstrated superior stability over other derivatives like Fmoc and Pbf in solvents such as N,N-dimethylformamide and N-butylpyrrolidone, making it favorable for long-term storage and use in SPPS .
The mechanism by which Boc-Arg(NO2)-OH acts in peptide synthesis involves:
Boc-Arg(NO2)-OH is primarily used in:
The nitro (NO₂) group emerged as a pioneering protecting group for the guanidino moiety of arginine in the early 1930s, primarily for solution-phase peptide synthesis. Bergmann et al. first documented its use in 1934 to suppress the side-chain’s nucleophilicity during amide bond formation [1] [8]. Unlike protonable groups, the strongly electron-withdrawing NO₂ group permanently neutralizes the guanidine’s basicity (pKa ~12.5), preventing undesired side reactions such as acylation at the δ-nitrogen. Early workflows relied on catalytic hydrogenation (e.g., Pd/C or PtO₂ catalysts) for deprotection, but this method faced limitations in scalability and compatibility with sulfur-containing residues or other reducible functional groups [4]. By the 1960s, alternative deprotection strategies using SnCl₂ in acidic media or TiCl₃ gained traction, though inconsistent results in longer peptides spurred further innovation [1]. The 2016 discovery of NaBH₄/Cu²⁺-mediated reduction marked a significant advancement, enabling chemoselective NO₂ removal even in the presence of benzyloxycarbonyl (Z) groups [4].
Table 1: Early Deprotection Methods for Nω-Nitro-Arginine
Method | Conditions | Era | Limitations |
---|---|---|---|
Catalytic Hydrogenation | H₂, Pd/C, MeOH | 1930s–1950s | Reduction of Trp/Phe; slow for multi-Arg peptides |
SnCl₂ Reduction | SnCl₂, HCl, EtOH | 1960s | Acid-sensitive peptide degradation |
NaBH₄/Cu²⁺ | NaBH₄, CuCl₂, EtOH, rt | 2016 | Requires 10 equiv. of NaBH₄ |
The advent of solid-phase peptide synthesis (SPPS) in the 1960s necessitated protecting groups compatible with iterative coupling and orthogonal deprotection. Boc-Arg(NO₂)-OH (CAS 2188-18-3) emerged as a cornerstone for this transition due to three key attributes:
Table 2: Stability of Boc-Arg(NO₂)-OH vs. Common Arg Protectors in SPPS Solvents
Protected Arg Derivative | Stability in DMF (30 days) | δ-Lactam Formation |
---|---|---|
Boc-Arg(NO₂)-OH | 100% | <1% |
Fmoc-Arg(Boc)₂-OH | 51.2% | 5–8% |
Fmoc-Arg(Pbf)-OH | 100% | 10–15% |
Boc-Arg(NO₂)-OH also enabled novel medicinal chemistry applications. Its use in synthesizing neuronal nitric oxide synthase (nNOS) inhibitors exemplifies this: The NO₂ group mimics the natural substrate Nω-nitro-arginine, allowing precise structural modifications to enhance isoform selectivity [8]. Commercial accessibility (e.g., Sigma-Aldrich, Glentham Life Sciences) further cemented its utility in industrial-scale synthesis of peptides like etelcalcetide [1] [3] [6].
The evolution of arginine protecting groups reflects a trade-off between stability, deprotection ease, and cost. The NO₂ group predates modern sulfonyl-based protectors but remains niche due to reduction challenges.
Table 3: Milestones in Arginine Side-Chain Protection
Year | Protecting Group | Key Advancement | Primary Limitations |
---|---|---|---|
1934 | NO₂ | First group to fully neutralize guanidine basicity | Catalytic hydrogenation required |
1971 | Mts | Acid-labile (TFMSA) | Poor stability in mild acids |
1987 | Pmc | TFA-labile | Slow deprotection; side reactions |
1993 | Pbf | Rapid TFA cleavage (1–2 hr) | High cost; δ-lactam formation |
2015 | MIS | 10× faster TFA cleavage than Pbf | Limited commercial availability |
2020 | NO₂ (revisited) | Sonochemical/SnCl₂ deprotection; δ-lactam suppression | Requires specialized reduction |
The 2020 resurgence of NO₂ highlighted its unmatched δ-lactam suppression and green solvent compatibility (e.g., 2-MeTHF). However, Pbf dominates industrial SPPS due to streamlined TFA deprotection—despite costing ~10× more than simple amino acid derivatives (e.g., Fmoc-Phe-OH) and contributing significantly to peptide production expenses [1] [9].
Table 4: Commercial Derivatives of Protected Arginine
Compound Name | CAS Number | Molecular Weight | Primary Supplier(s) |
---|---|---|---|
Boc-Arg(NO₂)-OH | 2188-18-3 | 319.3 | Sigma-Aldrich, Glentham, Peptide.com |
Fmoc-Arg(NO₂)-OH | 58111-94-7 | 441.4 | ChemImpex |
Boc-Arg(Pbf)-OH | 200124-22-7 | 526.65 | P3Bio |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3